REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([NH2:13])=O)=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20].O>C(#N)C>[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]#[N:13])=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20]
|
Name
|
|
Quantity
|
91.3 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
66.6 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
250.2 kg
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
335 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of less than about 30° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 5° C.
|
Type
|
CUSTOM
|
Details
|
The product that precipitates
|
Type
|
CUSTOM
|
Details
|
is isolated via centrifugation
|
Type
|
WASH
|
Details
|
washed with water (469 L)
|
Type
|
CUSTOM
|
Details
|
dried in a convection tray dryer at about 45° C. for about 22 hours
|
Duration
|
22 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 kg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |